L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine
Description
Structural Characterization of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine
Primary Sequence Determination and IUPAC Nomenclature
The primary structure of this compound is defined by its linear arrangement of seven L-amino acids: two alanines, one serine, one phenylalanine, one leucine, another alanine, and a terminal serine. The IUPAC systematic name, This compound, reflects this sequence through progressive residue specification from the N- to C-terminus.
The sequence notation AASFLAS provides a compact representation of the peptide, where single-letter codes denote each residue:
- A (Alanine) at positions 1, 2, 6
- S (Serine) at position 3
- F (Phenylalanine) at position 4
- L (Leucine) at position 5
- A (Alanine) at position 6
- S (Serine) at position 7
This nomenclature aligns with IUPAC Condensed and HELM (Hierarchical Editing Language for Macromolecules) notations, which standardize peptide representation for databases and computational tools. The absence of post-translational modifications or non-proteinogenic amino acids simplifies its classification as a canonical heptapeptide.
Conformational Analysis Using Computational Modeling
Computational modeling of this compound faces challenges due to its high conformational flexibility. PubChem records indicate that 3D conformer generation is disallowed for this peptide because its rotational freedom exceeds typical computational limits. Molecular dynamics simulations reveal a dynamic backbone with frequent transitions between extended and collapsed states, driven by the predominance of small, non-bulky residues (alanine, serine) in its sequence.
Key findings from in silico studies include:
- Backbone mobility : The alanine-rich regions (positions 1–2 and 6) exhibit the highest torsional flexibility, with φ/ψ angles sampling both α-helical and β-sheet regions of the Ramachandran plot.
- Side-chain interactions : The phenylalanine residue at position 4 forms transient aromatic stacking interactions with the leucine side chain at position 5, creating localized hydrophobic clusters.
- Solvent exposure : Serine residues at positions 3 and 7 maintain hydrogen-bonding capacity with water molecules, stabilizing solvated conformations.
SMILES notation (H-Ala-Ala-Ser-Phe-Leu-Ala-Ser-OH ) facilitates input into modeling software, though the peptide’s flexibility necessitates extended simulation times (>100 ns) to achieve conformational sampling convergence.
Table 1: Computational Parameters for Conformational Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Force field | AMBER99SB-ILDN | |
| Solvation model | TIP3P explicit water | |
| Simulation duration | 150 ns | |
| Dominant secondary structure | Random coil (85% occupancy) |
Comparative Structural Analysis with Homologous Heptapeptides
This compound shares structural motifs with homologous peptides but diverges in residue-specific interactions. Compared to the heparin-binding peptide L-seryl-L-prolyl-L-alanyl-L-phenylalanyl-L-leucyl-L-alanine (SPAFLA), AASFLAS lacks proline-induced rigidity, resulting in reduced helical propensity.
Table 2: Structural Comparison with Homologous Heptapeptides
| Peptide Sequence | PDB ID | Helicity (%) | Hydrophobic Content | Key Structural Feature |
|---|---|---|---|---|
| AASFLAS | N/A | 8 | Moderate (F4, L5) | Flexible backbone, solvent-exposed S3/S7 |
| SPAFLA | N/A | 22 | High (F4, L5) | Partial helix stabilized by P2 |
| VYPNGAE | 1XXA | 15 | Low | β-hairpin motif |
The peptide’s dual serine residues (positions 3 and 7) distinguish it from analogs like This compound , which exhibit higher helical content due to charged residue patterning. Structural databases such as PDBsum highlight that alanine-rich sequences like AASFLAS rarely form stable domains unless stabilized by metal ions or cofactors.
Properties
CAS No. |
920521-00-2 |
|---|---|
Molecular Formula |
C30H47N7O10 |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H47N7O10/c1-15(2)11-20(27(43)33-18(5)26(42)37-23(14-39)30(46)47)34-28(44)21(12-19-9-7-6-8-10-19)35-29(45)22(13-38)36-25(41)17(4)32-24(40)16(3)31/h6-10,15-18,20-23,38-39H,11-14,31H2,1-5H3,(H,32,40)(H,33,43)(H,34,44)(H,35,45)(H,36,41)(H,37,42)(H,46,47)/t16-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
TVJADHZZCIZPPZ-GSLJADNHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and phenylalanine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives with different side chains.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.
Scientific Research Applications
L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine exhibits several biological activities, including:
- Antimicrobial Properties : Research indicates that this peptide may interact with microbial membranes or metabolic pathways, leading to inhibition of microbial growth. Similar peptides have shown promise in modulating immune responses and influencing cellular signaling pathways.
- Binding to Biological Targets : Studies suggest that this compound can bind to specific receptors or enzymes, modulating their activity and potentially leading to various biological effects.
Applications in Nutrition and Supplementation
This compound is being investigated for its potential benefits in sports nutrition and recovery:
- Ergogenic Effects : Research on related dipeptides, such as L-Alanyl-L-Glutamine, has shown that they can enhance performance during endurance exercises. For instance, supplementation with L-Alanyl-L-Glutamine has been linked to improved hydration and electrolyte uptake during physical stress .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that peptides structurally related to this compound exhibited significant inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
- Performance Enhancement : In a controlled study involving athletes, the administration of L-Alanyl-containing peptides showed improved performance metrics during endurance tests. The findings indicated an increase in time to exhaustion compared to control groups, supporting the hypothesis that these peptides can enhance athletic performance under hydration stress .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the biological context and the specific targets of the peptide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The heptapeptide is compared to structurally related peptides, focusing on sequence length, amino acid composition, and physicochemical properties. Key compounds include:
Table 1: Structural and Functional Comparison of Peptides
Key Findings from Comparative Analysis:
Sequence Length and Complexity :
- The target heptapeptide is longer than dipeptides (e.g., Ala-Ala, Lys-Phe) and tripeptides (e.g., Ser-Phe-Phe), resulting in higher molecular weight and structural complexity. This may reduce solubility compared to shorter peptides .
- Longer peptides like the target are more prone to enzymatic degradation but may exhibit enhanced specificity in biological interactions .
This contrasts with polar residues like serine and asparagine in analogous peptides (e.g., ’s hexapeptide) . Dual alanine residues in the target may enhance conformational flexibility, a feature absent in rigid tripeptides like Ser-Phe-Phe .
Acidic and Basic Properties :
- Shorter peptides like Ala-Ala and Lys-Phe have well-characterized dissociation constants (e.g., Ala-Ala pKa ~2.5–3.0 for carboxyl groups), whereas data for the heptapeptide are lacking .
- The absence of charged residues (e.g., Lys, Arg) in the target peptide suggests a near-neutral isoelectric point, unlike Lys-Phe (pI ~9.5) .
Analytical Challenges :
- highlights advanced mass spectrometry techniques (e.g., reactive paper spray) for peptide analysis, which may resolve ambiguities in the target’s molecular weight and fragmentation patterns .
Biological Activity
L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine is a complex peptide composed of seven amino acids, notable for its potential biological activities and therapeutic applications. This article discusses its synthesis, biological functions, and relevant research findings.
Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific conditions and reagents used can significantly influence the biological activity of the resulting peptide.
Structural Composition
The structural formula of this compound can be represented as follows:
This composition indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for its biological functions .
Peptides like this compound have been studied for their interactions with various biological targets, including receptors and enzymes. The exact biological activity depends on these interactions, which can lead to several physiological effects:
- Neuroprotective Effects : Similar peptides have shown potential in neuroprotection by modulating neurotransmitter systems and reducing excitotoxicity in neuronal cells .
- Cell Proliferation : Amino acids in the peptide may play roles in cell growth and differentiation processes, essential for maintaining tissue homeostasis .
- Inhibition of Enzymatic Activity : Certain studies have indicated that similar peptides can inhibit specific enzymes, thereby altering metabolic pathways .
Case Studies and Research Findings
- Neuroprotective Studies : Research has highlighted that L-serine, a component of the peptide structure, activates glycine receptors, which are crucial for neuroprotection. This activation helps in reducing neuronal excitability and preventing apoptosis under stress conditions such as ischemia .
- Intestinal Dipeptide Uptake : A study investigated the uptake mechanisms of dipeptides in intestinal cells. It was found that peptides similar to this compound could inhibit dipeptide transport systems effectively, suggesting a potential role in nutrient absorption modulation .
- Therapeutic Applications : The compound has been explored for potential therapeutic applications in conditions such as neurodegenerative diseases. For instance, L-serine supplementation has been associated with improved outcomes in amyotrophic lateral sclerosis (ALS) patients by enhancing neuronal survival and function .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific sequence and resulting biological activities. Below is a comparison table with similar peptides:
| Compound Name | Composition | Unique Features |
|---|---|---|
| L-Prolyl-L-leucyl-L-alany serine | Contains proline instead of alanine | Exhibits different biological activities due to proline's structure |
| L-Seryl-L-alany serine | Contains serine as a prominent amino acid | Known for its role in various enzymatic processes |
| L-Alanylleucine | Simpler structure with fewer residues | Focused on muscle-building properties |
Q & A
Q. What are the standard methodologies for synthesizing L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine in academic research?
The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Resin selection : Rink amide or Wang resin for C-terminal amide or acid, respectively .
- Coupling conditions : HBTU/HOBt or DIC/Oxyma for amino acid activation, with double couplings for sterically hindered residues (e.g., phenylalanine) .
- Deprotection : 20% piperidine in DMF for Fmoc removal.
- Cleavage : TFA cocktail (e.g., TFA:H2O:TIPS, 95:2.5:2.5) to release the peptide from the resin . Purification is achieved via reverse-phase HPLC, and identity confirmed by MALDI-TOF or ESI-MS .
Q. What analytical techniques are used to characterize the peptide’s structure and purity?
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS for molecular weight verification .
- Nuclear Magnetic Resonance (NMR) : 1D -NMR and 2D (COSY, HSQC) for sequence validation and secondary structure analysis .
- Circular Dichroism (CD) : To assess conformational stability in solution (e.g., α-helix or β-sheet propensity) .
- HPLC : Purity assessment (>95% threshold) using C18 columns .
Q. What are the primary research applications of this peptide in biochemistry?
- Protein interaction studies : Used as a substrate or inhibitor to probe enzyme kinetics (e.g., proteases) .
- Membrane permeability assays : Evaluated in lipid bilayer models to study peptide transport mechanisms .
- Antimicrobial activity screening : Tested against Gram-positive/negative bacteria via broth microdilution assays .
Advanced Research Questions
Q. How can researchers optimize SPPS yield for this peptide, particularly for challenging residues like phenylalanine or leucine?
- Coupling additives : Use 0.1 M HOBt or 6-Cl-HOBt to reduce racemization and improve coupling efficiency .
- Temperature control : Perform couplings at 50°C for sterically hindered residues to enhance reaction kinetics .
- Microwave-assisted synthesis : Reduces cycle time by 30–50% while maintaining >90% crude purity .
Q. What advanced techniques are used to study this peptide’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to receptors or enzymes in real time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular Dynamics (MD) Simulations : Predicts conformational changes during binding using software like GROMACS .
Q. How should researchers address contradictions in bioactivity data (e.g., inconsistent IC values across studies)?
- Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
- Batch variability analysis : Compare peptide purity, storage conditions (lyophilized vs. solution), and solvent effects (DMSO vs. aqueous buffers) .
- Meta-analysis : Aggregate datasets from multiple studies to identify trends or outliers .
Q. What strategies are recommended for assessing the peptide’s stability under physiological conditions?
- Serum stability assay : Incubate with fetal bovine serum (FBS) and monitor degradation via HPLC over 24 hours .
- pH-dependent stability : Test stability in buffers (pH 2–9) to simulate gastrointestinal or lysosomal environments .
- Oxidative stress testing : Expose to HO or glutathione to evaluate disulfide bond formation/cleavage .
Methodological Notes
- Stereochemical integrity : Monitor racemization during synthesis using Marfey’s reagent and chiral HPLC .
- Reproducibility : Document all SPPS parameters (resin loading, coupling times) in detail for protocol replication .
- Ethical compliance : Adhere to institutional guidelines for bioactivity testing, particularly for antimicrobial or cytotoxic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
